4-Hydroxyphenytoin glucuronide

描述

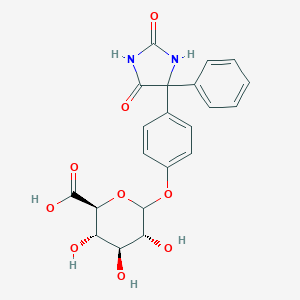

4-Hydroxyphenytoin glucuronide is a metabolite of phenytoin, an anticonvulsant medication used primarily in the management of epilepsy. This compound is formed through the glucuronidation of 4-hydroxyphenytoin, which is a primary metabolite of phenytoin. The glucuronidation process involves the addition of a glucuronic acid moiety to 4-hydroxyphenytoin, enhancing its solubility and facilitating its excretion from the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenytoin glucuronide typically involves the enzymatic reaction of 4-hydroxyphenytoin with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The substrate, 4-hydroxyphenytoin, and UDPGA are continuously supplied, and the product is extracted and purified using chromatographic techniques .

化学反应分析

Types of Reactions: 4-Hydroxyphenytoin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates, enhancing the compound’s solubility and excretion .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: UDPGA and UGT enzymes under physiological conditions.

Major Products Formed:

Hydrolysis: 4-hydroxyphenytoin and glucuronic acid.

Conjugation: Additional glucuronides or other conjugates.

科学研究应用

Pharmacokinetics and Metabolism

4-Hydroxyphenytoin glucuronide is primarily formed through the glucuronidation of 4-hydroxyphenytoin, catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This metabolic pathway is crucial for detoxifying phenytoin and its metabolites, preventing the formation of potentially harmful reactive metabolites that can lead to toxicity .

Table 1: Enzymes Involved in the Metabolism of Phenytoin

| Enzyme | Function |

|---|---|

| UGT1A1 | Glucuronidation of S isomer |

| UGT1A4 | Glucuronidation of various substrates |

| UGT1A6 | Key role in detoxification |

| UGT1A9 | Acts on R isomer |

Clinical Implications

HPPH-G plays an essential role in understanding interindividual variability in drug metabolism. Studies have shown significant differences in the urinary excretion levels of HPPH-G among patients administered phenytoin, which may correlate with genetic polymorphisms in metabolizing enzymes like CYP2C9 and CYP2C19 . This variability can influence therapeutic outcomes and the risk of adverse drug reactions.

Case Study: Urinary Excretion Variability

In a study involving 15 patients on phenytoin therapy, researchers measured urinary levels of HPPH and its glucuronide. They found an eleven-fold difference in the glucuronidation index among individuals, highlighting the impact of genetic factors on drug metabolism .

Drug Interactions

The presence of HPPH-G is also significant in assessing drug interactions. For example, coadministration of herbal supplements like Rheum palmatum has been shown to reduce the bioavailability of phenytoin and its metabolites, including HPPH-G. This interaction underscores the importance of monitoring patients for potential herb-drug interactions that may alter therapeutic efficacy .

Toxicological Assessments

Understanding HPPH-G's role in detoxification pathways is critical for evaluating phenytoin's safety profile. The glucuronidation process serves as a protective mechanism against the formation of toxic metabolites that could lead to oxidative stress and cellular damage .

Table 2: Potential Toxicity Mechanisms Involving Phenytoin Metabolites

| Mechanism | Description |

|---|---|

| Reactive Metabolite Formation | Can oxidize proteins, lipids, and DNA |

| Glucuronidation | Prevents toxic metabolite accumulation |

Personalized Medicine

The variability in HPPH-G levels can inform personalized medicine approaches in epilepsy treatment. By genotyping patients for relevant metabolic enzymes, clinicians can tailor phenytoin dosing to optimize therapeutic effects while minimizing adverse reactions .

作用机制

The mechanism of action of 4-hydroxyphenytoin glucuronide involves its formation through the enzymatic glucuronidation of 4-hydroxyphenytoin. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDPGA to 4-hydroxyphenytoin. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the UGT enzyme family and the glucuronidation pathway .

相似化合物的比较

4-Hydroxyphenytoin: The parent compound, which undergoes glucuronidation to form 4-hydroxyphenytoin glucuronide.

Phenytoin: The original anticonvulsant drug, metabolized to 4-hydroxyphenytoin and subsequently to this compound.

Other Glucuronides: Compounds such as morphine-3-glucuronide and bilirubin glucuronide, which undergo similar glucuronidation processes.

Uniqueness: this compound is unique in its specific formation from phenytoin metabolism and its role in enhancing the solubility and excretion of 4-hydroxyphenytoin. Its study provides insights into the metabolism and pharmacokinetics of phenytoin, contributing to a better understanding of drug interactions and excretion mechanisms .

生物活性

4-Hydroxyphenytoin glucuronide (HPPH-G) is a significant metabolite of phenytoin, an antiepileptic drug widely used for managing seizures. This article explores the biological activity of HPPH-G, focusing on its metabolic pathways, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenylhydantoin derivative. Its chemical formula is , and it is characterized by a glucuronic acid moiety attached to the hydroxyphenytoin structure. The compound is considered neutral with a weak basicity, as indicated by its pKa values .

Metabolic Pathways

HPPH-G is primarily formed through the glucuronidation of 4-hydroxyphenytoin (HPPH) by uridine diphosphate-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This metabolic process plays a crucial role in detoxifying HPPH and facilitating its excretion via the kidneys .

Table 1: Enzymes Involved in HPPH-G Formation

| Enzyme | Function |

|---|---|

| UGT1A1 | Glucuronidation of S-isomer preferentially |

| UGT1A4 | Contributes to overall glucuronidation |

| UGT1A6 | Involved in phase II metabolism |

| UGT1A9 | Acts on R-isomer and contributes to detoxification |

Pharmacological Implications

The biological activity of HPPH-G extends to its role in modulating the pharmacokinetics of phenytoin. Studies indicate that coadministration with certain herbal medicines can significantly alter the bioavailability of phenytoin by inducing P-glycoprotein (P-gp) efflux mechanisms . This interaction emphasizes the importance of understanding HPPH-G's role in drug metabolism and potential drug-drug interactions.

Case Study: Interaction with Rheum palmatum

A study investigated the effects of Rheum palmatum (Chinese rhubarb) on the pharmacokinetics of phenytoin and its metabolites, including HPPH-G. The results demonstrated that the coadministration reduced the maximum concentration (Cmax) and area under the curve (AUC) for phenytoin and its glucuronides, suggesting that herbal supplements can influence the efficacy of conventional antiepileptic drugs .

Biological Activity and Safety Profile

The biological activity of HPPH-G is closely linked to its role in preventing toxic metabolite formation from hydroxyphenytoin. By facilitating glucuronidation, HPPH-G helps mitigate oxidative stress associated with reactive metabolites that can damage cellular components such as proteins, lipids, and DNA .

属性

IUPAC Name |

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKZSJKDMUDIE-MXYJCWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968608 | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53819-79-7 | |

| Record name | 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。